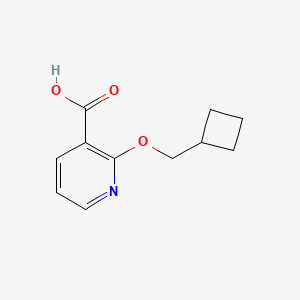

2-(Cyclobutylmethoxy)nicotinic acid

描述

2-(Cyclobutylmethoxy)nicotinic acid (CAS: 74684-38-1) is a nicotinic acid derivative featuring a cyclobutylmethoxy substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol . The compound is characterized by its lipophilic cyclobutyl group, which distinguishes it from simpler nicotinic acid analogs.

属性

IUPAC Name |

2-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-12-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASIICHRTDRSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the nicotinic acid, followed by the addition of cyclobutylmethanol to form the ester linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges .

化学反应分析

Types of Reactions

2-(Cyclobutylmethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

2-(Cyclobutylmethoxy)nicotinic acid has several applications in scientific research:

作用机制

The mechanism of action of 2-(Cyclobutylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in lipid metabolism, similar to other nicotinic acid derivatives . The compound may also interact with G protein-coupled receptors, influencing intracellular signaling pathways and cellular responses .

相似化合物的比较

Nicotinic Acid (Pyridine-3-carboxylic Acid)

Molecular Formula: C₆H₅NO₂ | CAS: 59-67-6 | Molecular Weight: 123.11 g/mol Nicotinic acid, the parent compound, is a water-soluble vitamin (B₃) and vasodilator. Its carboxyl group at the 3-position enables hydrogen bonding and enzymatic interactions, as demonstrated in oxidation studies by Pseudomonas fluorescens, where modifications to the carboxyl group render the enzyme inactive .

Key Differences :

2-(Cyclobutylmethoxy)isonicotinic Acid

Molecular Formula: C₁₁H₁₃NO₃ | CAS: 1235440-03-5 | Molecular Weight: 207.23 g/mol This isomer features a carboxyl group at the pyridine’s 4-position (isonicotinic acid core). Despite identical molecular weight and formula, its discontinued commercial status suggests challenges in synthesis, stability, or biological efficacy .

Key Differences :

Hydroxy-Substituted Benzoic Acids (e.g., 3,4-Dihydroxybenzoic Acid)

Molecular Formula : C₇H₆O₄ | CAS : 99-50-3 | Molecular Weight : 154.12 g/mol

Compounds like 3,4-dihydroxybenzoic acid (found in Swertia kouitchensis) exhibit high water solubility due to hydroxyl groups, contrasting with the lipophilic cyclobutylmethoxy group in this compound .

Key Differences :

- Lipophilicity : The cyclobutylmethoxy group enhances membrane permeability, making this compound more suitable for targets requiring intracellular penetration.

- Acidity : Hydroxyl groups in benzoic acids increase acidity (pKa ~4.5), whereas the pyridine core and ether linkage in this compound result in a distinct pH profile .

Ether Derivatives (e.g., 4-Hydroxy-4'-chloro-diphenylether)

Molecular Formula : C₁₂H₉ClO₂ | CAS : 1235439-37-8 | Molecular Weight : 232.65 g/mol

Ether-linked compounds share synthetic routes but differ in core structure. For example, 4-Hydroxy-4'-chloro-diphenylether has a biphenyl backbone, while this compound’s pyridine ring enables π-π stacking in drug-receptor interactions .

Key Differences :

- Biological Targets : Pyridine-based compounds often target enzymes or receptors responsive to heterocyclic aromaticity (e.g., kinases), whereas biphenyl ethers may interact with lipid membranes or nuclear receptors.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | 74684-38-1 | 207.23 | Likely lipophilic | Pyridine, ether, carboxyl |

| Nicotinic acid | C₆H₅NO₂ | 59-67-6 | 123.11 | Water sparingly | Pyridine, carboxyl |

| 2-(Cyclobutylmethoxy)isonicotinic acid | C₁₁H₁₃NO₃ | 1235440-03-5 | 207.23 | Discontinued | Pyridine (4-carboxyl), ether |

| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 99-50-3 | 154.12 | Water soluble | Benzene, hydroxyl, carboxyl |

Research Findings and Implications

- Enzyme Specificity : Modifications to nicotinic acid’s carboxyl group (e.g., cyclobutylmethoxy substitution) disrupt oxidation by P. fluorescens, suggesting altered metabolic fates .

- Synthetic Utility : The cyclobutylmethoxy group’s steric bulk may enhance binding selectivity in kinase inhibitors or GPCR-targeted therapies .

- Stability Challenges : The discontinued status of 2-(Cyclobutylmethoxy)isonicotinic acid highlights the critical role of substituent positioning in drug development .

生物活性

2-(Cyclobutylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid, characterized by its unique cyclobutylmethoxy group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring therapeutic applications, especially in metabolic and neurological contexts.

The primary mechanism of action for this compound involves its binding to nAChRs, similar to nicotine. This interaction can modulate neuronal excitability and influence various signaling pathways within cells. The compound's structural similarity to nicotine suggests that it may exhibit comparable effects on neurotransmission and cellular metabolism.

Target Receptors

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are critical for mediating synaptic transmission in the nervous system and are implicated in cognitive functions and addiction pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

- Nicotinic Acid Metabolism : The compound is involved in the metabolic pathways associated with nicotinic acid, particularly in the conversion to nicotinamide adenine dinucleotide (NAD), a vital coenzyme in redox reactions .

- Cell Signaling : It modulates cellular processes by affecting gene expression and enzyme activity, potentially through interactions with NAD-dependent deacetylases.

Cellular Effects

Research indicates that this compound can affect various cellular functions, including:

- Gene Expression : It may enhance or inhibit the expression of genes involved in metabolic regulation.

- Cellular Metabolism : The compound has been shown to influence metabolic pathways, potentially leading to beneficial effects at lower doses while exhibiting toxicity at higher concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy and safety:

- Absorption : Likely facilitated by the compound's lipophilicity due to the cyclobutyl group.

- Distribution : The compound's distribution within tissues is mediated by specific transporters and binding proteins, influencing its bioavailability.

Dosage Effects in Animal Models

Studies have indicated that dosage significantly impacts the biological effects of this compound:

- Lower Doses : Associated with beneficial metabolic effects and improved cellular function.

- Higher Doses : Linked to adverse outcomes, including cytotoxicity and disruption of normal cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Neurotransmission | Demonstrated enhanced synaptic transmission via nAChR activation. |

| Study B | Metabolic Regulation | Showed improved glucose metabolism at low doses. |

| Study C | Toxicity Assessment | Identified cytotoxic effects at high concentrations in neuronal cultures. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。